molecular formula C11H17N3O2S B6644686 [4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol

[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol

Cat. No.: B6644686
M. Wt: 255.34 g/mol
InChI Key: WLRLTQRFOMMCQE-UHFFFAOYSA-N
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Description

[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol, also known as CTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTM is a morpholine derivative that contains a thiadiazole ring and a cyclopropyl group. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the field of medicine.

Scientific Research Applications

[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol has shown potential applications in various fields of scientific research. In the field of medicine, this compound has been investigated for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential as an antifungal and antibacterial agent. In addition, this compound has been investigated for its potential as a chiral auxiliary in asymmetric synthesis reactions.

Mechanism of Action

The mechanism of action of [4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of certain receptors, including the adenosine A3 receptor and the serotonin 5-HT7 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. This compound has also been shown to have antifungal and antibacterial properties. In addition, this compound has been shown to have a chiral effect in asymmetric synthesis reactions.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol in lab experiments is its potential as a chiral auxiliary in asymmetric synthesis reactions. This compound has also shown promising results in various scientific research applications, particularly in the field of medicine. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the effects of this compound on the body.

Future Directions

There are several possible future directions for [4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol research. One area of interest is the development of this compound as a potential anti-inflammatory and pain-relieving agent. Another area of interest is the investigation of this compound's potential as an antifungal and antibacterial agent. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential as a chiral auxiliary in asymmetric synthesis reactions.

Synthesis Methods

[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol can be synthesized using various methods, including the condensation reaction of 3-cyclopropyl-1,2,4-thiadiazole-5-carbaldehyde with 6-methylmorpholine in the presence of methanol. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. Other methods for synthesizing this compound include the reaction of 6-methylmorpholine with 3-cyclopropyl-1,2,4-thiadiazole-5-carboxylic acid, followed by reduction with sodium borohydride.

Properties

IUPAC Name

[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-7-4-14(5-9(6-15)16-7)11-12-10(13-17-11)8-2-3-8/h7-9,15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRLTQRFOMMCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)CO)C2=NC(=NS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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